(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
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Overview
Description
(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes ethoxy, nitro, phenyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone typically involves multiple steps, including nitration, amination, and coupling reactions. The process begins with the nitration of 4-ethoxyphenyl to introduce nitro groups. This is followed by the amination of 3-nitrophenyl with 2-phenylethylamine. The final step involves the coupling of the aminated product with piperazinylmethanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides, strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions include amines, substituted phenyl derivatives, and various piperazinyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The nitro and amine groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone: This compound shares structural similarities with other nitro- and amine-containing phenyl derivatives.
(4-Methoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperidin-1-yl)methanone: Similar structure with a piperidinyl group instead of a piperazinyl group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H29N5O6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(4-ethoxy-3-nitrophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H29N5O6/c1-2-38-26-11-8-21(18-25(26)32(36)37)27(33)30-16-14-29(15-17-30)22-9-10-24(31(34)35)23(19-22)28-13-12-20-6-4-3-5-7-20/h3-11,18-19,28H,2,12-17H2,1H3 |
InChI Key |
CKIOAJOYZNESBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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